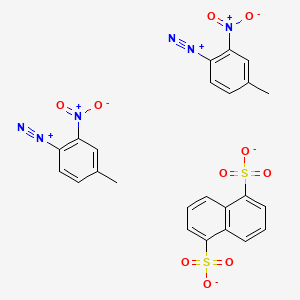
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a diazonium salt that is commonly used in organic synthesis and analytical chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the synthesis of azo dyes and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with naphthalene-1,5-disulphonic acid. The reaction conditions generally include:
Diazotization: 4-Methyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with naphthalene-1,5-disulphonic acid in an aqueous medium to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions.
化学反应分析
Types of Reactions
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents.
Coupling Reactions: Phenols, aromatic amines, and alkaline conditions are typically used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives.
科学研究应用
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also be reduced to an amino group, which can further react with other compounds.
相似化合物的比较
Similar Compounds
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methylbenzenediazonium chloride
- 2-Methyl-4-nitrobenzenediazonium sulfate
Uniqueness
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is unique due to its combination of a diazonium group with a nitro group and a naphthalene-1,5-disulphonate moiety. This structure provides a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications. Its ability to form stable azo compounds and its reactivity in substitution and reduction reactions set it apart from other similar compounds.
属性
CAS 编号 |
85223-03-6 |
|---|---|
分子式 |
C24H18N6O10S2 |
分子量 |
614.6 g/mol |
IUPAC 名称 |
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(9-8)7(4-5)10(11)12/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI 键 |
DROLVKHTCNCZRB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
85223-03-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















